Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid
Description
Fmoc-(S)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a fluorinated, Fmoc-protected non-natural amino acid. Its structure features a 3,4-difluorobenzyl group attached to the β-carbon of a propanoic acid backbone, with an Fmoc (9-fluorenylmethyloxycarbonyl) group protecting the α-amino group. This compound is primarily used in solid-phase peptide synthesis (SPPS) to introduce fluorinated aromatic side chains into peptides, which can enhance metabolic stability, modulate lipophilicity, or improve target binding through steric and electronic effects . The 3,4-difluorobenzyl moiety contributes unique properties due to fluorine’s high electronegativity and small atomic radius, influencing both molecular conformation and intermolecular interactions.
Properties
Molecular Formula |
C25H21F2NO4 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[(3,4-difluorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C25H21F2NO4/c26-22-10-9-15(12-23(22)27)11-16(24(29)30)13-28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,12,16,21H,11,13-14H2,(H,28,31)(H,29,30)/t16-/m0/s1 |
InChI Key |
CPGHNIKQWGSPDL-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC(=C(C=C4)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the Fmoc group. This is followed by the introduction of the 3,4-difluorobenzyl group through a series of reactions, including nucleophilic substitution and coupling reactions. The final product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput purification methods can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents onto the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is used as a building block for the synthesis of peptides and other complex molecules
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The presence of the Fmoc group allows for easy incorporation into peptide chains, facilitating the study of various biological processes.
Medicine
In medicine, this compound is used in the development of peptide-based drugs
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of Fmoc-(s)-3-amino-2-(3,4-difluorobenzyl)propanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, preventing unwanted reactions during the synthesis process. Once the desired peptide is synthesized, the Fmoc group can be removed under mild conditions, revealing the free amino group. The 3,4-difluorobenzyl group can interact with various molecular targets, influencing the biological activity of the resulting peptides.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Groups
- Fmoc-(R)-3-Amino-3-(3-Trifluoromethylphenyl)-Propionic Acid (): Substituent: Contains a CF₃ group at the 3-position of the phenyl ring. Comparison: The trifluoromethyl group is bulkier and more lipophilic than the 3,4-difluorobenzyl group. This increases steric hindrance during peptide coupling but enhances hydrophobic interactions in target binding. Synthesis: Similar Fmoc protection strategies (e.g., Fmoc-OSu activation) are employed, but the trifluoromethyl group may require specialized reagents for introduction .
- Fmoc-(S)-3-Amino-3-(4-Chlorophenyl)Propionic Acid (): Substituent: Chlorine atom at the 4-position of the phenyl ring. Comparison: Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce electronic effects but increase steric bulk. This may alter peptide solubility and aggregation propensity .
- 3-[(3-Fluorobenzyl)Amino]Propanoic Acid (): Substituent: Single fluorine atom at the 3-position of the benzyl group.
Non-Fluorinated Aromatic Analogues
- Fmoc-(S)-3-Amino-3-(4-Hydroxyphenyl)-Propionic Acid (): Substituent: Hydroxyl group at the 4-position of the phenyl ring. Comparison: The polar hydroxyl group enhances solubility but introduces susceptibility to oxidative degradation, unlike the chemically stable 3,4-difluorobenzyl group .
Biological Activity
Fmoc-(S)-3-amino-2-(3,4-difluorobenzyl)propanoic acid is a fluorinated amino acid derivative that has garnered attention in the fields of medicinal chemistry and peptide synthesis. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhancing its utility in various biochemical applications. This article delves into the biological activity of this compound, highlighting its structural characteristics, synthesis, and potential applications based on diverse research findings.
Molecular Characteristics
- Molecular Formula : C₁₈H₁₈F₂N₂O₂
- Molecular Weight : Approximately 348.35 g/mol
- Functional Groups :
- Fmoc group (protecting group)
- Amino group (-NH₂)
- Carboxylic acid group (-COOH)
- Difluorobenzyl moiety
The presence of fluorine atoms in the difluorobenzyl group significantly influences the compound's lipophilicity and biological activity, which are crucial for its interaction with biological targets.
Structural Comparison
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C₁₈H₁₈F₂N₂O₂ | Dual fluorination enhances biological activity |
| Fmoc-(S)-3-amino-2-(3,5-difluorobenzyl)propanoic acid | C₁₈H₁₈F₂N₂O₂ | Similar structure with different fluorine substitution |
| Fmoc-(S)-3-amino-2-methylpropanoic acid | C₁₅H₁₉N₂O₂ | Lacks fluorine; simpler structure |
Fluorinated compounds often exhibit enhanced biological properties compared to their non-fluorinated counterparts. The incorporation of fluorine can improve metabolic stability and bioavailability, making this compound a candidate for developing therapeutics targeting various diseases. Studies indicate that the difluorobenzyl group can enhance binding affinities and selectivities towards biological targets, influencing enzyme activity and receptor binding dynamics .
Enzyme Interaction Studies
Research has demonstrated that this compound can modulate enzyme-substrate interactions effectively. For instance, its unique structure allows it to influence protein folding and stability, critical factors in drug design . The fluorine substituents can significantly alter the electronic properties of the compound, enhancing its interaction with target enzymes.
Case Studies
- Peptide Synthesis : In peptide synthesis applications, the Fmoc protecting group allows for selective protection of the amino group during peptide bond formation. This capability is crucial for constructing complex peptides with high fidelity .
- Drug Development : The compound has been investigated for its potential role in drug discovery due to its ability to modulate biological pathways effectively. Its enhanced lipophilicity may increase membrane permeability, influencing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
